4-Ethyloctanal

Description

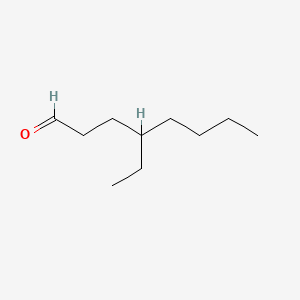

Structure

2D Structure

3D Structure

Properties

CAS No. |

58475-04-0 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

4-ethyloctanal |

InChI |

InChI=1S/C10H20O/c1-3-5-7-10(4-2)8-6-9-11/h9-10H,3-8H2,1-2H3 |

InChI Key |

OWCKBMRUMZFWED-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CCC=O |

Canonical SMILES |

CCCCC(CC)CCC=O |

density |

0.834-0.842 (20°) |

Other CAS No. |

58475-04-0 |

physical_description |

Clear colourless liquid; Floral-like odou |

solubility |

Insoluble in water; soluble in many non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

4-Ethyloctanal: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of 4-Ethyloctanal, a significant molecule in chemical communication and organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its biological role as a primer pheromone.

Core Chemical and Physical Properties

This compound is a branched-chain aldehyde with a distinct floral-like odor.[1] It is a volatile organic compound with applications in the fragrance and flavor industries.[2] The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 58475-04-0 | [1] |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.26 g/mol | [1] |

| Boiling Point | 201.00 to 203.00 °C @ 760.00 mmHg | [1] |

| Density | 0.834 - 0.842 g/cm³ (at 20°C) | [1] |

| Refractive Index | 1.427 - 1.434 (at 20°C) | [1] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and many non-polar solvents. | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from established chemical literature.

Synthesis of this compound via Dehydrogenation of 4-Ethyloctanol

The most common and industrially viable method for synthesizing this compound is the catalytic dehydrogenation of its corresponding alcohol, 4-ethyloctanol.[2] This process involves the conversion of the hydroxyl group to a carbonyl group.

Materials and Equipment:

-

4-Ethyloctanol

-

Transition metal catalyst (e.g., Platinum on carbon (Pt/C), Copper/Zinc oxide (Cu/ZnO), or Molybdenum nitride (Mo₂N))[2]

-

High-temperature reactor with a fixed-bed or slurry setup

-

Inert gas supply (Nitrogen or Argon)[2]

-

Condenser and collection flask

-

Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring and product analysis

Procedure:

-

Catalyst Preparation: Prepare the catalyst bed in the reactor according to the manufacturer's instructions. For a slurry reactor, suspend the catalyst in a high-boiling inert solvent.

-

Reaction Setup: Introduce 4-ethyloctanol into the reactor.

-

Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, to remove any oxygen.[2]

-

Heating: Heat the reactor to the target temperature, typically between 150-200°C.[2]

-

Reaction: Pass the 4-ethyloctanol over the heated catalyst bed or stir the slurry. The dehydrogenation reaction will produce this compound and hydrogen gas.

-

Product Collection: The volatile this compound product is carried out of the reactor with the gas stream, condensed, and collected in a cooled flask.

-

Monitoring and Analysis: Monitor the reaction progress by taking aliquots from the collection flask and analyzing them by GC-MS.

-

Purification: The collected product can be further purified by distillation to remove any unreacted starting material or byproducts. Typical yields for this reaction are in the range of 75-85%, with selectivities exceeding 90%.[2]

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification, quantification, and purity assessment of this compound.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent)[3]

-

Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar capillary column)[3]

-

Inlet: Splitless injection mode[3]

-

Inlet Temperature: Programmed from 65°C to 280°C[3]

-

Oven Temperature Program: Initial temperature of 45°C for 2 minutes, then ramp at 12°C/min to 325°C and hold for 11 minutes.[3]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

-

MS Source Temperature: 200°C[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV[3]

-

Mass Range: 50 to 1000 m/z[3]

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

For quantitative analysis, add a known amount of an internal standard.

-

Inject a 1 µL aliquot into the GC-MS system.[3]

Data Analysis:

-

Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum.

-

Quantify the amount of this compound by comparing the peak area to that of the internal standard.

Biological Significance: Pheromonal Activity

This compound plays a crucial role in the chemical communication of goats, acting as a primer pheromone.[4] It is a key component of the "male effect," where the presence of a male induces out-of-season ovulation in anestrous females.[5]

Signaling Pathway of this compound in the Female Goat

The mechanism of action involves the stimulation of the gonadotropin-releasing hormone (GnRH) pulse generator in the female's brain.[4][5] This leads to a cascade of hormonal events culminating in ovulation.

Caption: Pheromonal signaling pathway of this compound in the female goat.

The process begins with the detection of this compound by the vomeronasal organ. This sensory input is relayed through the accessory olfactory bulb to the medial amygdala.[6] The signal then reaches the arcuate nucleus of the hypothalamus, where it stimulates kisspeptin (B8261505) neurons.[5][7] These neurons, in turn, activate the GnRH pulse generator, leading to the pulsatile release of GnRH.[4][5] This pulsatile GnRH stimulation of the anterior pituitary gland triggers the release of luteinizing hormone (LH) in a pulsatile manner. The LH pulses then act on the ovaries to induce ovulation.[5]

Interestingly, this compound can be oxidized to 4-ethyloctanoic acid, which functions as a releaser pheromone, attracting females to the male. This dual-functionality highlights the complexity of chemical signaling in mammals.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: General experimental workflow for this compound.

This guide provides a foundational understanding of this compound for researchers. The detailed protocols and pathway diagrams serve as a starting point for further investigation and application of this multifaceted compound.

References

- 1. This compound | C10H20O | CID 21918450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 58475-04-0 | Benchchem [benchchem.com]

- 3. lcms.cz [lcms.cz]

- 4. Pheromone-induced stimulation of hypothalamic gonadotropin-releasing hormone pulse generator in ovariectomized, estrogen-primed goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Male effect pheromone tickles the gonadotrophin-releasing hormone pulse generator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gonadotrophin-releasing hormone pulse generator activity in the hypothalamus of the goat - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 4-Ethyloctanal: A Technical Guide to its Discovery and Natural Origins

For Immediate Release

TOKYO, Japan – A seminal discovery in the field of chemical ecology has identified 4-ethyloctanal as a key primer pheromone in goats, responsible for inducing the "male effect" that triggers reproductive activity in females. This volatile aldehyde, naturally sourced from the hair of male goats, acts as a potent activator of the central reproductive axis in females, offering significant insights into mammalian chemical communication and potential applications in livestock management. This technical guide provides an in-depth overview of the discovery, natural sources, and physiological action of this compound for researchers, scientists, and drug development professionals.

Discovery of a Primer Pheromone

The identification of this compound as a crucial signaling molecule was the result of meticulous research by a team led by Professor Yuji Mori and Associate Professor Yukari Takeuchi at the University of Tokyo. Their work, culminating in a 2014 publication in Current Biology, provided the first definitive identification of a mammalian primer pheromone with neurophysiological evidence of its action.[1]

The research focused on the "male effect," a well-documented phenomenon where the presence of a male goat induces ovulation in seasonally anestrous females.[1] The scientific team hypothesized that volatile compounds from the male were responsible for this physiological response.

Natural Sources and Chemical Profile

The primary natural source of this compound is the hair of intact male goats, particularly from the head and neck region.[2] The production of this and other related compounds is androgen-dependent.[3] It is part of a complex mixture of volatile organic compounds. Interestingly, this compound can be oxidized to 4-ethyloctanoic acid, a compound associated with the characteristic "goaty" odor that acts as a releaser pheromone, attracting females.[2]

Below is a summary of the key chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.27 g/mol | |

| CAS Number | 58475-04-0 | |

| Appearance | Clear, colorless liquid | [4] |

| Odor | Floral-like | [4] |

| Boiling Point | 201-203 °C at 760 mmHg | [4] |

| Solubility | Insoluble in water; soluble in non-polar solvents and ethanol | [4] |

Experimental Protocols

The discovery and characterization of this compound relied on a combination of advanced analytical and neurophysiological techniques.

Protocol 1: Isolation and Identification of this compound (Based on Headspace Gas Chromatography-Mass Spectrometry)

This protocol outlines the general steps for identifying volatile compounds from male goat hair.

1. Sample Collection:

-

Hair samples are collected from the head and neck regions of sexually mature, intact male goats.

-

Control samples are collected from castrated male goats.

2. Volatile Compound Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

-

A sample of goat hair is placed in a sealed vial.

-

The vial is heated to a controlled temperature (e.g., 40-60°C) to release volatile compounds into the headspace.

-

A solid-phase microextraction (SPME) fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed.

-

The compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute compounds based on their boiling points and polarity.

-

The separated compounds are then introduced into a mass spectrometer.

-

The mass spectrometer ionizes the compounds (typically using electron ionization at 70 eV) and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a synthetic standard.

Below is a diagram illustrating the general workflow for pheromone identification.

Protocol 2: Neurophysiological Bioassay (Based on In Vivo Electrophysiology)

This protocol describes the method used to confirm the physiological activity of this compound on the female goat's reproductive system.

1. Animal Preparation:

-

Ovariectomized female goats are used to eliminate the influence of endogenous ovarian hormones.

-

Chronic recording electrodes are stereotaxically implanted into the mediobasal hypothalamus, targeting the arcuate nucleus, which is believed to house the gonadotropin-releasing hormone (GnRH) pulse generator.

2. Multiple-Unit Activity (MUA) Recording:

-

The implanted electrodes are connected to an amplification and recording system to monitor the multiple-unit electrical activity (MUA) of the hypothalamic neurons.

-

The activity of the GnRH pulse generator is characterized by distinct, periodic bursts of high-frequency neuronal firing, referred to as "MUA volleys."

-

A baseline recording is established to determine the natural frequency of MUA volleys.

3. Pheromone Exposure:

-

A controlled amount of synthetic this compound (or other test compounds) is presented to the goat's nostrils for a defined period.

-

MUA is continuously recorded before, during, and after the exposure.

4. Data Analysis:

-

The frequency of MUA volleys during and after exposure to this compound is compared to the baseline frequency. A significant increase in volley frequency is indicative of GnRH pulse generator activation.

-

Blood samples can be taken concurrently to measure luteinizing hormone (LH) levels, confirming that each MUA volley is followed by an LH pulse.

Signaling Pathway of this compound

The action of this compound initiates a neuroendocrine cascade that ultimately leads to ovulation. The proposed signaling pathway is as follows:

-

Olfactory Reception: this compound is detected by specific olfactory receptors in the olfactory epithelium of the female goat's nasal cavity. While the exact receptors have not yet been identified, they are likely G-protein coupled receptors (GPCRs).

-

Neural Signal Transduction: Binding of this compound to its receptors activates a signaling cascade within the olfactory sensory neurons, generating an electrical signal.

-

Signal Relay to the Hypothalamus: This neural signal is transmitted via the olfactory bulb to higher brain centers, ultimately reaching the hypothalamus.

-

Activation of the GnRH Pulse Generator: The signal directly stimulates the GnRH pulse generator, a network of neurons in the arcuate nucleus (including Kisspeptin/Neurokinin B/Dynorphin or 'KNDy' neurons), leading to an increase in the frequency of GnRH pulses.

-

Pituitary Stimulation: The pulsatile release of GnRH travels through the portal blood system to the anterior pituitary gland.

-

LH Surge: GnRH stimulates the pituitary to release luteinizing hormone (LH) in a pulsatile manner.

-

Ovarian Response: The increased frequency and amplitude of LH pulses act on the ovaries to stimulate follicular development and ultimately trigger ovulation.

The following diagram illustrates this proposed signaling pathway.

Quantitative Data Summary

The physiological effects of this compound have been quantified through neuroendocrine studies. The following table summarizes key findings on the neuroendocrine response of female goats upon exposure to male goat hair volatiles containing this compound.

| Parameter | Condition | Result | Reference |

| GnRH Pulse Generator Activity (MUA Volley Frequency) | Baseline | ~1 volley / 50-60 min | |

| Exposure to intact male goat hair | Immediate increase in volley frequency | [1] | |

| Exposure to synthetic this compound | Significant increase in volley frequency | [1] | |

| Luteinizing Hormone (LH) Secretion | Baseline | Pulsatile release corresponding to MUA volleys | |

| Exposure to intact male goat hair | Increase in LH pulse frequency | [3] |

Conclusion

The discovery of this compound as a primer pheromone in goats represents a significant advancement in our understanding of mammalian chemical communication. This naturally derived compound directly influences the central reproductive axis, providing a powerful model for studying the interplay between the olfactory system and neuroendocrine regulation. For researchers and professionals in drug development and animal science, this compound offers a promising avenue for developing novel, non-hormonal methods for reproductive management in livestock. Further research into the specific olfactory receptors and downstream signaling pathways will undoubtedly unveil more secrets of this fascinating chemical language.

References

- 1. Mammalian-specific OR37 receptors are differentially activated by distinct odorous fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Biology - Mendeley Data [data.mendeley.com]

- 4. mdpi.com [mdpi.com]

Synthesis of 4-Ethyloctanal from 4-Ethyloctanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-ethyloctanal from its corresponding primary alcohol, 4-ethyloctanol. The conversion of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates. This document details various established methods for this oxidation, including catalytic dehydrogenation and several common chemical oxidation techniques. It includes detailed experimental protocols, quantitative data, and visualizations to support research and development in the chemical and pharmaceutical sciences.

Overview of Synthetic Routes

The synthesis of this compound from 4-ethyloctanol is primarily achieved through oxidation. Several methods are available, ranging from industrial-scale catalytic processes to laboratory-scale chemical oxidations. The choice of method often depends on the desired scale, required purity, and tolerance of other functional groups in the starting material.

Catalytic Dehydrogenation: This method is considered an industrially viable route for the synthesis of this compound.[1] It involves the catalytic removal of hydrogen from the alcohol, forming the aldehyde. This process is typically carried out at elevated temperatures over a heterogeneous catalyst.

Chemical Oxidation: For laboratory-scale synthesis, several mild oxidizing agents are effective in converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. These methods are often preferred for their high selectivity and mild reaction conditions. Commonly employed methods include:

-

Dess-Martin Periodinane (DMP) Oxidation: A mild and selective method that uses a hypervalent iodine reagent.[2]

-

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[3]

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) Catalyzed Oxidation: Employs a stable nitroxyl (B88944) radical as a catalyst in conjunction with a stoichiometric co-oxidant.[4]

-

Pyridinium (B92312) Chlorochromate (PCC) Oxidation: A well-established method using a chromium(VI) reagent.[5][6][7][8]

Quantitative Data

The efficiency of the synthesis can be evaluated by comparing the yields and selectivities of different methods. The following table summarizes available quantitative data for the synthesis of this compound and related alcohol oxidations.

| Method | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Selectivity (%) |

| Catalytic Dehydrogenation | Pt/C, Cu/ZnO, or Mo₂N | - | 150-200 °C | - | 75-85 | >90 |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (B109758) | Room Temperature | 0.5 - 2 hours | High | High |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (B128534) | Dichloromethane | -78 °C to RT | - | High | High |

| TEMPO-catalyzed Oxidation | TEMPO, NaOCl | Dichloromethane/Water | 0 °C | - | High | High |

| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temperature | - | Good | High |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for the oxidation of primary alcohols and can be adapted for the synthesis of this compound.

Catalytic Dehydrogenation

This process is generally performed in a continuous flow reactor packed with a suitable catalyst.

Procedure:

-

Pack a fixed-bed reactor with a chosen catalyst (e.g., Pt/C, Cu/ZnO, or Mo₂N).

-

Heat the reactor to the desired temperature (typically 150-200 °C) under an inert gas flow (e.g., nitrogen or argon).[1]

-

Introduce 4-ethyloctanol into the reactor at a controlled flow rate.

-

The product stream, containing this compound, unreacted alcohol, and hydrogen gas, is cooled and collected.

-

Purification of the product can be achieved by distillation.

Dess-Martin Periodinane (DMP) Oxidation

A reliable and mild laboratory-scale procedure.[2]

Procedure:

-

Dissolve 4-ethyloctanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 0.5 to 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

Swern Oxidation

A widely used method known for its mild conditions and high yields.[3][9][10][11]

Procedure:

-

In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in dichloromethane, maintaining the temperature below -60 °C.

-

Stir the mixture for 15 minutes, then slowly add a solution of 4-ethyloctanol (1 equivalent) in dichloromethane, again keeping the temperature below -60 °C.

-

Stir for an additional 30 minutes at -78 °C.

-

Add triethylamine (5 equivalents) dropwise, allowing the temperature to rise to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by distillation or column chromatography.

TEMPO-Catalyzed Oxidation

An efficient method using a catalytic amount of TEMPO and a stoichiometric amount of a re-oxidant like sodium hypochlorite (B82951) (bleach).[4][12]

Procedure:

-

In a flask, dissolve 4-ethyloctanol (1 equivalent) in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate and a catalytic amount of TEMPO (e.g., 1 mol%) and potassium bromide (e.g., 10 mol%).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (1.2 equivalents), keeping the temperature below 5 °C.

-

Stir vigorously until the starting material is consumed (monitor by TLC).

-

Separate the organic layer and quench the aqueous layer with sodium thiosulfate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain this compound.

-

Further purification can be done by distillation or chromatography if necessary.

Pyridinium Chlorochromate (PCC) Oxidation

A classic and effective method for the oxidation of primary alcohols.[5][6][7][8][13]

Procedure:

-

Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask.

-

Add a solution of 4-ethyloctanol (1 equivalent) in dichloromethane to the suspension.

-

Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation.

Visualization of Synthetic Workflow

The following diagrams illustrate the general experimental workflow and the signaling pathway for the chemical oxidation of 4-ethyloctanol.

Caption: General experimental workflow for the oxidation of 4-ethyloctanol.

Caption: Simplified reaction pathway for the oxidation of a primary alcohol.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Physical Properties:

-

Appearance: Clear, colorless liquid[14]

-

Odor: Floral-like[14]

-

Density: 0.834-0.842 g/cm³ at 20 °C[14]

-

Refractive Index: 1.427-1.434 at 20 °C[14]

-

Solubility: Insoluble in water; soluble in ethanol (B145695) and many non-polar solvents.[14]

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal (singlet) in the range of δ 9.5–10.0 ppm. Aliphatic proton signals corresponding to the ethyl and octyl chains will also be present.[1]

-

¹³C NMR: The carbon NMR spectrum will display a highly deshielded carbonyl carbon of the aldehyde group in the region of δ 190–210 ppm.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the synthesized compound and confirm its molecular weight.

This guide provides a comprehensive overview of the synthesis of this compound from 4-ethyloctanol, intended to be a valuable resource for professionals in the fields of chemical research and drug development. The detailed protocols and comparative data will aid in the selection of the most appropriate synthetic method for specific research needs.

References

- 1. This compound | 58475-04-0 | Benchchem [benchchem.com]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Swern Oxidation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 13. youtube.com [youtube.com]

- 14. This compound | C10H20O | CID 21918450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Olfactory Properties of 4-Ethyloctanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Ethyloctanal (C₁₀H₂₀O) is a volatile organic compound characterized by a unique and complex odor profile. Its branched-chain structure distinguishes it from linear aldehydes, contributing to its specific sensory attributes and biological activity. Notably, this compound has been identified as a key primer pheromone in goats, capable of inducing profound neuroendocrine responses in females, highlighting its potential for applications in animal husbandry and as a tool for studying mammalian chemical communication. This guide aims to consolidate the existing knowledge on the olfactory properties of this compound to support further scientific inquiry and application in relevant industries.

Olfactory Profile and Sensory Characteristics

The odor of this compound is described through a variety of descriptors, reflecting its complex nature. It is generally characterized as having floral, waxy, fatty, milky, lactonic, citrus, and fruity notes. Some sources also describe a distinct "orange" and "costus" scent, as well as a "citrus tang". This multifaceted aroma makes it a person of interest for the fragrance and flavor industries.

Quantitative Olfactory Data

Specific quantitative data for the olfactory threshold of this compound is not extensively documented in publicly available literature. However, data for structurally related C10 aldehydes and the oxidized form, 4-ethyloctanoic acid, can provide valuable context and a starting point for sensory evaluations.

Table 1: Olfactory Thresholds of this compound and Related Compounds

| Compound | Type | Threshold Value | Odor Description |

| This compound | - | Data not available | Floral, waxy, fatty, milky, lactonic, citrus, fruity |

| Decanal (Aldehyde C-10) | Detection | 0.1 - 6 ppb | Powerful sweet, waxy, orange peel-like |

| 4-Ethyloctanoic Acid | Odor | 1.8 ppb | Goaty, mutton-like, waxy, fatty |

Note: The data for Decanal and 4-Ethyloctanoic Acid are provided as proxies due to the lack of specific data for this compound.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Odorant Characterization

GC-O is a powerful technique to identify the specific odor-active compounds in a sample.

Objective: To separate and identify the individual odorants contributing to the overall aroma of a this compound sample.

Materials and Equipment:

-

Gas chromatograph (GC) coupled to a mass spectrometer (MS) and an olfactometry port (sniffing port).

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms).

-

High-purity helium as carrier gas.

-

This compound sample, diluted in a suitable solvent (e.g., dichloromethane).

-

Trained sensory panelists.

Methodology:

-

Sample Preparation: Prepare a dilution of the this compound sample in the chosen solvent.

-

GC-MS Analysis: Inject the sample into the GC-MS system to separate and identify the chemical components. The GC oven temperature program should be optimized to achieve good separation of volatile compounds.

-

GC-O Analysis: Simultaneously with the MS detection, a portion of the column effluent is directed to the sniffing port.

-

Sensory Evaluation: A trained panelist sniffs the effluent at the olfactometry port and records the retention time, odor descriptor, and intensity of each perceived odor.

-

Data Analysis: Correlate the sensory data from the GC-O with the chemical identification from the GC-MS to identify the specific compounds responsible for the different aroma notes.

Sensory Panel Evaluation for Odor Profile

Objective: To quantitatively describe the odor profile of this compound using a trained sensory panel.

Materials and Equipment:

-

High-purity this compound.

-

Odorless solvent (e.g., dipropylene glycol or mineral oil).

-

Glass vials with PTFE-lined caps.

-

Odor-free smelling strips.

-

Sensory evaluation booths with controlled lighting, temperature, and ventilation.

-

Trained sensory panel (8-12 members).

-

Computerized data collection system.

Methodology:

-

Panelist Training: Train panelists on a set of reference odorants representing the expected aroma characteristics of this compound (e.g., floral, citrus, waxy).

-

Sample Preparation: Prepare a series of dilutions of this compound in the solvent.

-

Evaluation Procedure:

-

Present the samples to the panelists in a randomized and blind manner.

-

Panelists dip a smelling strip into the sample vial and evaluate the odor at different time points (e.g., immediately, after 5 minutes, after 30 minutes).

-

Panelists rate the intensity of each agreed-upon odor descriptor on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").

-

-

Data Analysis: Analyze the intensity ratings for each descriptor using statistical methods (e.g., ANOVA) to determine the sensory profile of this compound and to assess inter-panelist agreement.

Biological Activity and Signaling Pathway

This compound acts as a primer pheromone in goats, activating the gonadotropin-releasing hormone (GnRH) pulse generator in the female brain. This neuroendocrine response is initiated by the binding of this compound to specific olfactory receptors (ORs) in the olfactory epithelium. While the exact ORs for this compound have not been deorphanized, the general signaling pathway for aldehydes is understood to follow a G-protein coupled receptor (GPCR) cascade.

Upon binding of this compound to its cognate OR, a conformational change in the receptor activates a coupled G-protein (likely Gαolf). The activated Gαolf subunit then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb and subsequently to higher brain centers, ultimately leading to the activation of the GnRH pulse generator.

Conclusion

This compound presents a compelling case study in the interplay between chemical structure, olfactory perception, and biological function. Its complex odor profile makes it a valuable molecule for the fragrance and flavor industries, while its role as a primer pheromone opens avenues for research in animal behavior, neuroendocrinology, and drug development. Although specific quantitative data on its olfactory threshold remains elusive, the methodologies and comparative data presented in this guide provide a solid foundation for future investigations. The elucidation of the specific olfactory receptors for this compound and a more precise quantification of its sensory properties will be critical next steps in fully understanding and harnessing the potential of this intriguing molecule.

4-Ethyloctanal: A Technical Guide to its Role as a Goat Primer Pheromone

For Immediate Release

TOKYO, Japan - A comprehensive analysis of the primer pheromone activity in goats has identified 4-ethyloctanal as a key signaling molecule in the "male effect," a neuroendocrine phenomenon crucial for inducing ovulation in seasonally anestrous females. This guide provides an in-depth review of the core chemical signals, their physiological impact, and the experimental methodologies used to elucidate these pathways, offering valuable insights for researchers, scientists, and professionals in drug development and animal husbandry.

Introduction

In many seasonally breeding species, the introduction of a male can induce ovulation in anestrous females, a phenomenon known as the "male effect."[1] In goats, this response is primarily mediated by chemical signals, or pheromones, released by the male.[2] The characteristic "goaty odor" is largely attributed to 4-ethyloctanoic acid; however, this compound itself lacks primer pheromone activity.[3] Research has revealed that its aldehyde derivative, this compound, is a potent primer pheromone that directly stimulates the reproductive control center in the female brain.[4][5] This compound is part of a complex bouquet of androgen-dependent chemicals synthesized in the head skin of intact male goats.[4]

Physiological Effects of this compound

Exposure of anestrous female goats to this compound triggers a rapid and significant neuroendocrine cascade, initiating the resumption of reproductive cyclicity. The primary physiological responses are the activation of the gonadotropin-releasing hormone (GnRH) pulse generator in the hypothalamus and the subsequent pulsatile release of luteinizing hormone (LH) from the anterior pituitary.[1][4]

Activation of the GnRH Pulse Generator

The most immediate and critical effect of this compound is the stimulation of the GnRH pulse generator, a network of neurons in the arcuate nucleus of the hypothalamus responsible for the rhythmic secretion of GnRH.[1] Electrophysiological studies have demonstrated that exposure to male goat hair, containing this compound, can induce a volley of multiple-unit activity (MUA) in the medial basal hypothalamus, indicative of GnRH pulse generator activation, within minutes.[6]

Induction of Luteinizing Hormone (LH) Pulsatility

The pulsatile release of GnRH from the hypothalamus acts on the anterior pituitary gland to stimulate the secretion of LH into the bloodstream.[4] This increase in LH pulse frequency is the key endocrine signal that drives follicular development and ultimately leads to ovulation.[1] While the qualitative effect of the male presence on LH pulsatility is well-established, specific quantitative data for purified this compound is still an area of active research. However, studies on the broader "male effect" demonstrate a significant increase in LH pulse frequency upon exposure to male goats or their hair extracts.[3][5]

Data Presentation

The following tables summarize key quantitative findings related to the pheromonal activity of male goat extracts containing this compound.

| Parameter | Value | Animal Model | Reference |

| Latency to GnRH Pulse Generator Activation (MUA volley) upon exposure to intact male goat hair | 1.7 ± 0.2 minutes (mean ± SEM) | Ovariectomized, estrogen-primed goats (n=15) | [6] |

| Parameter | Pre-exposure LH Pulse Frequency (pulses/6h) | Post-exposure LH Pulse Frequency (pulses/6h) | Animal Model | Reference |

| "Male Effect" on LH Pulse Frequency | 0.7 ± 0.1 | 3.2 ± 0.4 | Ovariectomized, estradiol-implanted goats | [5] |

| "Male Effect" on LH Pulse Frequency in Early Luteal Phase | Significantly increased (P<0.01) | - | Cycling Australian Cashmere goats (n=8) | [3] |

| "Male Effect" on LH Pulse Frequency in Late Luteal Phase | Significantly increased (P<0.01) | - | Cycling Australian Cashmere goats (n=4) | [3] |

Note: The data on LH pulse frequency reflects the broader "male effect" and not the isolated effect of purified this compound.

Signaling Pathway

The mechanism of action for this compound involves a direct pathway from the olfactory system to the central reproductive axis.

-

Detection: this compound is detected by olfactory receptors in the main olfactory epithelium of the female goat.

-

Signal Transduction: The olfactory signal is transmitted to the hypothalamus.

-

GnRH Pulse Generator Activation: The signal directly activates the GnRH pulse generator in the arcuate nucleus.

-

LH Release: Pulsatile GnRH secretion stimulates the anterior pituitary to release LH in a pulsatile manner.

-

Ovulation: The increased frequency of LH pulses promotes ovarian follicular development, culminating in ovulation.

Experimental Protocols

The identification and characterization of this compound as a primer pheromone have been achieved through a combination of chemical analysis and neurophysiological bioassays.

Pheromone Extraction and Chemical Identification

This protocol outlines the general steps for isolating and identifying volatile compounds from male goat hair.

-

Sample Collection: Hair is collected from the head and neck regions of sexually mature, intact male goats. Control samples are collected from castrated males.

-

Extraction:

-

Solvent Extraction: Hair samples are macerated in a non-polar solvent (e.g., hexane (B92381) or dichloromethane). The solvent is then filtered and concentrated.

-

Supercritical CO2 Fluid Extraction: This method can also be used to extract lipid components from the hair.

-

-

Fractionation: The crude extract is separated into acidic, neutral, and basic fractions using techniques like counter-current distribution. The primer pheromone activity is primarily found in the neutral fraction.[1]

-

Chemical Analysis (GC-MS):

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used to separate and identify individual compounds within the active fraction.

-

Derivatization: For the analysis of related fatty acids like 4-ethyloctanoic acid, a derivatization step (e.g., methylation to form fatty acid methyl esters - FAMEs) is often necessary to increase volatility for GC analysis.

-

Neurophysiological Bioassay for Primer Pheromone Activity

This bioassay provides direct evidence of a compound's ability to stimulate the central reproductive axis.

-

Animal Model: Long-term ovariectomized female goats are used to eliminate confounding hormonal feedback from the ovaries. A small estradiol (B170435) implant is often used to maintain the responsiveness of the GnRH pulse generator.

-

Electrode Implantation: An array of recording electrodes is stereotaxically implanted into the medial basal hypothalamus, targeting the arcuate nucleus.

-

MUA Recording: The multiple-unit electrical activity (MUA) of the hypothalamic neurons is recorded. The activity of the GnRH pulse generator is identified by characteristic periodic bursts of high-frequency activity known as "MUA volleys." A baseline recording is established to determine the endogenous frequency of these volleys.

-

Pheromone Exposure: The test substance (e.g., purified this compound or male goat hair extract) is presented to the goat's nostrils for a defined period.

-

Data Analysis: The primary endpoint is the latency from exposure to the induction of the next MUA volley. A significant shortening of this interval compared to the baseline indicates primer pheromone activity.

-

Hormone Correlation (Optional): Concurrent blood sampling and LH assays can be performed to confirm that each MUA volley is followed by a pulse of LH.

Conclusion and Future Directions

The identification of this compound as a key primer pheromone in goats represents a significant advancement in our understanding of chemical communication in mammals.[5] This knowledge provides a foundation for developing novel, non-hormonal strategies for reproductive management in livestock, potentially leading to improved breeding efficiency and estrus synchronization.

Future research should focus on several key areas. Firstly, obtaining more precise quantitative data on the dose-dependent effects of purified this compound on LH pulse frequency and amplitude is crucial. Secondly, identifying the other components of the male pheromone bouquet that may act synergistically with this compound will provide a more complete understanding of the "male effect."[1] Finally, elucidating the specific olfactory receptors and downstream intracellular signaling pathways activated by these compounds will offer a more detailed picture of this fascinating biological system and could open new avenues for targeted drug development.

References

- 1. Effects of Exposure to Male Goat Hair Extracts on Luteinizing Hormone Secretion and Neuronal Activation in Seasonally Anestrous Ewes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Open Veterinary Journal [openveterinaryjournal.com]

- 3. Do cyclic female goats respond to males with an increase in LH secretion during the breeding season? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of pheromones from male goats on LH-secretion in anoestrous ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Male goat vocalizations stimulate the estrous behavior and LH secretion in anestrous goats that have been previously exposed to bucks - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Ethyloctanal: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyloctanal, a branched-chain aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₂₀O Molecular Weight: 156.27 g/mol [1] CAS Number: 58475-04-0[1] Appearance: Clear, colorless liquid with a floral-like odor.[1]

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.76 | Triplet (t) | 1H | H-1 (Aldehyde proton, -CHO) |

| ~2.42 | Multiplet (m) | 2H | H-2 (-CH₂-CHO) |

| ~1.25 - 1.60 | Multiplet (m) | 11H | H-3, H-4, H-5, H-6, H-7, Ethyl-CH₂ |

| ~0.88 - 0.92 | Multiplet (m) | 6H | H-8 (-CH₃), Ethyl-CH₃ |

Note: The aldehyde proton signal is highly distinctive and appears far downfield. The aliphatic protons in the chain and the ethyl group will likely overlap, forming a complex multiplet.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~202.8 | C-1 (Aldehyde C=O) |

| ~51.5 | C-2 |

| ~39.0 | C-4 |

| ~30.0 | C-3 |

| ~29.5 | C-5 |

| ~25.5 | Ethyl-CH₂ |

| ~23.0 | C-6 |

| ~22.6 | C-7 |

| ~14.1 | C-8 |

| ~11.5 | Ethyl-CH₃ |

Note: The carbonyl carbon of the aldehyde is characteristic and appears in the 190-215 ppm range.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2958, ~2927, ~2872 | Strong | C-H stretching (alkane)[4] |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde)[5] |

| ~1730 | Strong | C=O stretching (aldehyde)[4][5] |

| ~1465 | Medium | C-H bending (alkane) |

| ~1378 | Medium | C-H bending (alkane) |

Note: The strong carbonyl (C=O) absorption around 1730 cm⁻¹ and the two characteristic aldehyde C-H stretching bands are key diagnostic peaks for identifying the aldehyde functionality.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 156.1514 | [M]⁺ | Molecular ion (Monoisotopic Mass)[1] |

| 157.1587 | [M+H]⁺ | Protonated molecule[6] |

| 179.1406 | [M+Na]⁺ | Sodium adduct[6] |

| 139.1487 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule[6] |

| 127 | [M-CHO]⁺ | Loss of the formyl group |

| 99 | [M-C₄H₉]⁺ | Alpha-cleavage |

| 85 | [M-C₅H₁₁]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ | |

| 44 | [CH₂=CHO]⁺ | McLafferty rearrangement product |

Note: Aldehydes typically show a moderately intense molecular ion peak.[2] Characteristic fragmentation patterns include alpha-cleavage and the McLafferty rearrangement.[2][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition for ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, relaxation delay, and acquisition time.

-

Data Acquisition for ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, the simplest method is to place a drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to identify the functional groups.

Mass Spectrometry

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method.[4] The sample is injected into a gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard method for GC-MS. In the ion source, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation patterns to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound | C10H20O | CID 21918450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. This compound | 58475-04-0 | Benchchem [benchchem.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. PubChemLite - this compound (C10H20O) [pubchemlite.lcsb.uni.lu]

- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

Technical Guide: Solubility Profile of 4-Ethyloctanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-ethyloctanal, a key branched-chain aldehyde. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized. This document summarizes known solubility data and presents a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound (C₁₀H₂₀O) is a colorless liquid with a characteristic floral-like odor. Its branched structure influences its physical and chemical properties, including its solubility profile. A thorough understanding of its solubility is critical for applications ranging from flavor and fragrance formulation to its use as an intermediate in organic synthesis.

Solubility Data of this compound

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. The following table summarizes the available qualitative and estimated quantitative solubility information.

| Solvent | Chemical Formula | Type | Solubility of this compound | Temperature (°C) | Citation |

| Water | H₂O | Polar Protic | Insoluble (Estimated: 50.29 mg/L) | 25 | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [2][3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Specified | |

| Non-polar solvents | N/A | Non-polar | Soluble | Not Specified | [2] |

Note: The term "soluble" in a qualitative context indicates that the substance is miscible or dissolves to a significant extent, but does not provide a specific concentration.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound, a liquid, in various organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Principle

A supersaturated solution of this compound in the selected solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of this compound in the liquid phase is determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, hexane, toluene, dichloromethane) of analytical grade

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Sample Vials: Add an excess amount of this compound to a series of glass vials.

-

Addition of Solvent: To each vial, add a known volume or mass of the selected solvent.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow for phase separation. A clear supernatant liquid phase should be observed above the excess this compound.

-

Sampling: Carefully withdraw an aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved droplets of this compound.

-

Dilution and Analysis: Record the mass of the filtered aliquot. Dilute the sample with the same solvent to a suitable concentration for analysis. Analyze the concentration of this compound in the diluted samples using a pre-calibrated GC-FID or another appropriate analytical method.

-

Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Workflow Diagram

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like."[4][5] Its long hydrocarbon chain and branched structure contribute to its non-polar character, making it readily soluble in non-polar organic solvents. The presence of the polar aldehyde group allows for some interaction with polar solvents, particularly those capable of dipole-dipole interactions. However, the large non-polar portion of the molecule dominates, leading to its insolubility in highly polar solvents like water.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided a detailed experimental protocol for its quantitative determination. For researchers and professionals in drug development and other scientific fields, a precise understanding of solubility is crucial for process design, formulation, and quality control. The provided methodology offers a robust framework for generating reliable solubility data for this compound in a variety of solvent systems.

References

- 1. (±)-4-ethyl octanal, 58475-04-0 [thegoodscentscompany.com]

- 2. This compound | C10H20O | CID 21918450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 58475-04-0 | Benchchem [benchchem.com]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Synthesis of 4-Ethyloctanal via Catalytic Dehydrogenation of 4-Ethyloctanol

Introduction

4-Ethyloctanal is a valuable aldehyde used in the fragrance and flavor industries. Its synthesis from the corresponding primary alcohol, 4-ethyloctanol, via catalytic dehydrogenation is a key transformation. This application note provides detailed protocols for the synthesis of this compound using common heterogeneous catalysts, specifically copper-based and palladium-based systems. The document also outlines the necessary analytical techniques for product characterization and purification methods. The protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The synthesis of this compound is achieved through the catalytic dehydrogenation of 4-ethyloctanol. This reaction involves the removal of two hydrogen atoms from the alcohol, one from the hydroxyl group and one from the adjacent carbon atom, to form an aldehyde and hydrogen gas. The general reaction is shown below:

C₂H₅CH(C₄H₉)CH₂CH₂OH → C₂H₅CH(C₄H₉)CH₂CHO + H₂

This process is typically carried out at elevated temperatures in the presence of a heterogeneous catalyst. The choice of catalyst and reaction conditions can significantly influence the reaction's yield and selectivity.

Experimental Protocols

Two representative protocols for the synthesis of this compound are provided below, one using a copper-based catalyst and the other a palladium-on-carbon (Pd/C) catalyst.

Protocol 1: Dehydrogenation using a Copper-Based Catalyst

This protocol is adapted from general procedures for the dehydrogenation of primary alcohols using copper catalysts.

Materials:

-

4-Ethyloctanol (98% purity)

-

Copper chromite (or other supported copper catalyst)

-

Toluene (B28343) (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, etc.)

-

Heating mantle with magnetic stirrer

Procedure:

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a gas inlet/outlet. The system should be flushed with an inert gas (N₂ or Ar) to ensure an oxygen-free atmosphere.

-

Charging the Reactor: To the flask, add 4-ethyloctanol (e.g., 15.8 g, 0.1 mol) and anhydrous toluene (100 mL).

-

Catalyst Addition: Carefully add the copper-based catalyst (e.g., 5 mol%) to the reaction mixture under a positive flow of inert gas.

-

Reaction Conditions: Heat the mixture to a reflux temperature of approximately 110-120°C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

-

Reaction Work-up: After the reaction is complete (typically 4-6 hours, or as determined by GC analysis), cool the mixture to room temperature.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with a small amount of toluene.

-

Solvent Removal: Remove the toluene from the filtrate by rotary evaporation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Protocol 2: Dehydrogenation using Palladium on Carbon (Pd/C)

This protocol is a representative procedure for the dehydrogenation of long-chain alcohols using a palladium catalyst.

Materials:

-

4-Ethyloctanol (98% purity)

-

10% Palladium on Carbon (Pd/C)

-

High-boiling point solvent (e.g., mesitylene (B46885) or diphenyl ether)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

Procedure:

-

Reaction Setup: Set up the reaction apparatus as described in Protocol 1, ensuring an inert atmosphere.

-

Charging the Reactor: Add 4-ethyloctanol (e.g., 15.8 g, 0.1 mol) and the high-boiling point solvent (100 mL) to the flask.

-

Catalyst Addition: Add 10% Pd/C (e.g., 1-2 mol%) to the reaction mixture under a counter-flow of inert gas.

-

Reaction Conditions: Heat the reaction mixture to 150-180°C with efficient stirring. Monitor the reaction progress by GC.

-

Reaction Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1 (steps 5-8).

Data Presentation

The following tables summarize representative quantitative data for the dehydrogenation of long-chain primary alcohols, which can be considered indicative for the synthesis of this compound.

Table 1: Catalyst Performance in the Dehydrogenation of 4-Ethyloctanol (Illustrative Data)

| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

| Copper Chromite | 120 | 5 | 92 | 95 | 87 |

| 10% Pd/C | 160 | 4 | 98 | 92 | 90 |

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| Boiling Point | 205-207 °C |

| Density | 0.825 g/cm³ |

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

GC-MS is the primary technique for monitoring the reaction progress and assessing the purity of the final product.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC-MS Parameters:

| Parameter | Value |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (split mode, e.g., 50:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Visualizations

Caption: Chemical transformation from 4-ethyloctanol to this compound.

Caption: Step-by-step workflow for the synthesis and analysis of this compound.

Application Note: Quantitative Analysis of 4-Ethyloctanal using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyloctanal is a branched-chain aldehyde that plays a role in fragrance formulations and has been identified as a volatile organic compound (VOC) in biological systems, where it can act as an olfactory signal molecule.[1] Its accurate quantification is essential for quality control in various industries and for research in chemical ecology and systems biology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile compounds like this compound due to its high sensitivity, selectivity, and separation efficiency.[1][2]

This application note provides a detailed protocol for the quantitative analysis of this compound in complex matrices. The methodology covers sample preparation, derivatization to enhance chromatographic performance, and optimized GC-MS parameters.

Experimental Protocols

The following protocols provide a comprehensive framework for the analysis of this compound. Optimization may be required for specific matrices or instrumentation.

1. Sample Preparation

The choice of sample preparation technique is critical for isolating and concentrating this compound from the sample matrix. Common techniques for volatile compounds include liquid-liquid extraction (LLE), solid-phase microextraction (SPME), and headspace sampling.[2][3]

1.1. Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples.

-

Materials:

-

Sample containing this compound

-

Hexane or Dichloromethane (GC-grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Glass vials with PTFE-lined septa

-

-

Procedure:

-

To 10 mL of the liquid sample in a separatory funnel, add 2 mL of saturated NaCl solution to increase the ionic strength.

-

Add 5 mL of hexane, stopper the funnel, and shake vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate.

-

Drain the lower aqueous layer.

-

Collect the upper organic layer (hexane) containing this compound.

-

Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Transfer the dried extract to a clean GC vial for analysis.

-

1.2. Headspace Solid-Phase Microextraction (HS-SPME)

This solvent-free technique is ideal for volatile analytes in solid or liquid samples.[3]

-

Materials:

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

Headspace vials with septa

-

Heating block or water bath

-

-

Procedure:

-

Place a known amount of the sample (liquid or solid) into a headspace vial and seal it.

-

Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

-

2. Derivatization

While this compound is volatile, derivatization can improve its thermal stability and chromatographic peak shape, leading to better sensitivity and reproducibility. Aldehydes can be derivatized to form more stable oximes. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent for aldehydes.[4]

-

Materials:

-

Sample extract (from LLE) or standard solution of this compound

-

PFBHA solution (e.g., 10 mg/mL in a suitable buffer or solvent)

-

Heating block or water bath

-

-

Procedure:

-

To the dried sample extract, add 100 µL of the PFBHA solution.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

The derivatized sample is now ready for GC-MS analysis.

-

3. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. These should be optimized for the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless (for trace analysis) or Split (20:1) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| MS Transfer Line | 280°C |

| Scan Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis) |

Data Presentation

Quantitative data for the GC-MS analysis of this compound should be clearly summarized. The following table provides an example of expected results for the derivatized analyte.

| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualification Ions (m/z) |

| This compound-PFB-oxime | ~15.5 | 181 | 195, 223, 351 |

Note: Retention times and mass fragments are predictive and will vary based on the exact chromatographic conditions and derivatization product.

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

High-performance liquid chromatography (HPLC) method for 4-Ethyloctanal

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Ethyloctanal

Introduction

This compound is a branched-chain aldehyde that contributes to the characteristic aroma profiles of various natural products and is also used as a fragrance ingredient. Accurate quantification of this compound is crucial for quality control in the food and fragrance industries, as well as in environmental and biological studies. Due to its volatile nature, Gas Chromatography (GC) is a common analytical technique for this compound. However, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for samples in complex matrices.

Since aliphatic aldehydes like this compound lack a strong chromophore, direct UV detection in HPLC is challenging. To overcome this, a pre-column derivatization step is employed to attach a UV-absorbing molecule to the analyte. A widely used and effective derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][2] DNPH reacts with the carbonyl group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance in the UV region, typically around 360 nm, enabling sensitive and selective quantification.[3][4]

This application note provides a detailed protocol for the quantification of this compound in a sample matrix using reversed-phase HPLC with UV detection following pre-column derivatization with DNPH.

Experimental Protocols

Reagents and Materials

-

This compound standard (purity ≥95%)

-

2,4-Dinitrophenylhydrazine (DNPH), reagent grade

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl), concentrated, analytical grade

-

Methanol, HPLC grade

-

Syringe filters, 0.45 µm PTFE

Preparation of Solutions

-

DNPH Derivatizing Reagent (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated HCl and sonicate for 10 minutes to dissolve completely. This solution should be stored in an amber bottle at 4°C and is stable for up to two weeks.

-

This compound Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation and Derivatization Procedure

-

Sample Extraction: For a liquid sample, a suitable liquid-liquid or solid-phase extraction may be necessary to isolate the analyte from the matrix. For this protocol, it is assumed the sample is dissolved in a compatible organic solvent like acetonitrile.

-

Derivatization: In a 10 mL glass vial, mix 1 mL of the sample or standard solution with 1 mL of the DNPH derivatizing reagent.

-

Reaction: Cap the vial tightly and heat the mixture in a water bath or heating block at 60°C for 30 minutes.[5]

-

Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized solution with acetonitrile to a final volume of 5 mL.

-

Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-15 min: 60% B to 90% B

-

15-20 min: Hold at 90% B

-

20.1-25 min: Return to 60% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of the this compound-DNPH derivative.

Table 1: Chromatographic Parameters

| Parameter | Value |

| Analyte | This compound-DNPH |

| Retention Time (t R ) | ~12.5 min |

| Tailing Factor | 1.1 |

| Theoretical Plates | >5000 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (R²) | ≥0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (% Recovery) | 98 - 102% |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Derivatization of this compound with DNPH.

References

Application Notes and Protocols for the Quantification of 4-Ethyloctanal in Flavor and Fragrance Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyloctanal is a volatile aldehyde that contributes a characteristic orange and costus-like odor, making it a valuable component in various flavor and fragrance formulations.[1][2][3] Its accurate quantification is crucial for quality control, formulation development, and ensuring product consistency. This document provides detailed application notes and protocols for the precise and reliable quantification of this compound in complex matrices such as perfumes, colognes, and other consumer products. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the analysis of volatile organic compounds.[4][5]

Analytical Methodologies

The principal method for the quantification of this compound is Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. This technique offers high sensitivity, selectivity, and the ability to separate and identify components in complex mixtures.[4][5] While High-Performance Liquid Chromatography (HPLC) is a versatile tool for analyzing organic compounds, its application for a volatile aldehyde like this compound is less common and would likely necessitate a derivatization step to improve its chromatographic behavior.[4]

Key Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)